Positional Isomer Identity: Ortho-Cyclopropylmethoxy / Para-Hydroxy Substitution Pattern Is Required for TGF-β/Smad Pathway Annotation
Among the five regioisomers of cyclopropylmethoxy-hydroxybenzonitrile (all sharing C₁₁H₁₁NO₂, MW 189.21), only the 2-cyclopropylmethoxy-4-hydroxy isomer (target compound) is annotated in the DrugMap database as a modulator of the TGF-β/Smad signaling pathway with preclinical status in pulmonary fibrosis and renal fibrosis indications [1]. The three closest regioisomers—4-(cyclopropylmethoxy)-2-hydroxybenzonitrile (CAS 1243460-54-9), 5-(cyclopropylmethoxy)-2-hydroxybenzonitrile (CAS 1243387-35-0), and 3-(cyclopropylmethoxy)-4-hydroxybenzonitrile (CAS 1243479-18-6)—do not carry this biological annotation despite identical molecular formula and molecular weight . This indicates that the specific juxtaposition of the cyclopropylmethoxy group ortho to the nitrile and the hydroxyl group para to the nitrile creates a pharmacophoric arrangement that is uniquely competent for TGF-β pathway engagement.
| Evidence Dimension | Disease-relevant pathway annotation (TGF-β/Smad) |
|---|---|
| Target Compound Data | Annotated for pulmonary fibrosis and renal fibrosis (preclinical status) |
| Comparator Or Baseline | 4-(Cyclopropylmethoxy)-2-hydroxybenzonitrile; 5-(Cyclopropylmethoxy)-2-hydroxybenzonitrile; 3-(Cyclopropylmethoxy)-4-hydroxybenzonitrile — no TGF-β/fibrosis annotation found |
| Quantified Difference | Qualitative: target compound uniquely annotated; comparators show no TGF-β pathway association in available databases |
| Conditions | DrugMap/IDRB Lab database curation; public domain pharmacological annotation |
Why This Matters
Procuring the wrong isomer risks complete loss of TGF-β pathway activity, rendering the compound useless for fibrosis research applications.
- [1] DrugMap / IDRB Lab. Details of the Drug Reposition: 2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile — Pulmonary fibrosis, Renal fibrosis (Preclinical). https://drugmap.idrblab.net View Source
